molecular formula C10H16N4O B2688167 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 2101196-32-9

4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No. B2688167
CAS RN: 2101196-32-9
M. Wt: 208.265
InChI Key: REBCSRGFUKUNGQ-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide (abbreviated as AIC) is a chemical compound that has gained significant attention in the field of scientific research. AIC is a pyrazole derivative that has been synthesized using various methods, and it has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and proliferation. 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and reduce pain. 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been found to have potential applications in the field of medicinal chemistry, particularly in the treatment of cancer, inflammation, and pain. 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been found to have low toxicity, which makes it a promising candidate for further study. However, one limitation is that the mechanism of action of 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its mechanism of action, particularly its effects on the enzymes GSK-3β and COX-2. Another direction is to study its potential as a therapeutic agent for the treatment of cancer, inflammation, and pain. Additionally, further studies are needed to optimize its use in lab experiments and to determine its potential side effects.

Synthesis Methods

4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 3-cyanopyrazole with cyclopropylamine and isopropylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon, and the resulting product is purified using chromatography. Other methods of synthesis include the reaction of 3-chloropyrazole with cyclopropylamine and isopropylamine and the reaction of 3-hydroxypyrazole with cyclopropylamine and isopropylamine.

Scientific Research Applications

4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has also been studied for its potential as an anti-inflammatory agent, and it has been found to reduce inflammation in animal models. Additionally, 4-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-3-carboxamide has been studied for its potential as an analgesic agent, and it has been found to reduce pain in animal models.

properties

IUPAC Name

4-amino-N-cyclopropyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-6(2)14-5-8(11)9(13-14)10(15)12-7-3-4-7/h5-7H,3-4,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBCSRGFUKUNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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